molecular formula C9H17NO2 B140231 1-Boc-吡咯烷 CAS No. 86953-79-9

1-Boc-吡咯烷

货号: B140231
CAS 编号: 86953-79-9
分子量: 171.24 g/mol
InChI 键: LPQZERIRKRYGGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Boc-Pyrrolidine, also known as tert-Butyl 1-pyrrolidinecarboxylate, is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidine, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules due to its stability and reactivity.

科学研究应用

1-Boc-Pyrrolidine has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

    Organic Synthesis: It serves as a building block for the synthesis of complex molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: 1-Boc-Pyrrolidine derivatives are used in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: It is used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

作用机制

Target of Action

1-Boc-Pyrrolidine, also known as N-Boc-pyrrolidine, is an N-substituted pyrrolidine . It is primarily used as a building block in the preparation of diastereomers . The primary targets of 1-Boc-Pyrrolidine are the biochemical reactions that involve α’-lithiations and electrophilic substitution .

Mode of Action

1-Boc-Pyrrolidine undergoes α-arylation in the presence of a palladium catalyst with high enantioselectivity . The protocol involves deprotonation of N-Boc-pyrrolidine using s-BuLi/(-)-sparteine in TBME or Et(2)O at -78 °C, transmetalation with ZnCl(2), and Negishi coupling using Pd(OAc)(2), t-Bu(3)P-HBF(4) .

Biochemical Pathways

It is known that pyrrolidine alkaloids can affect a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature with a boiling point of 80 °c/02 mmHg and a density of 0977 g/mL at 25 °C .

Result of Action

The result of 1-Boc-Pyrrolidine’s action is primarily seen in its use as a building block for the synthesis of various compounds. For example, it may be used in the synthesis of 2-aryl-N-boc-pyrrolidines, scalemic 2-pyrrolidinylcuprates, 2-alkenyl-N-Boc-pyrrolidines, 1-deoxycastanospermine, methylphenidate analogues, and (+)-elaeokanine A .

Action Environment

The action environment of 1-Boc-Pyrrolidine can influence its efficacy and stability. For instance, it has been reported that 1-Boc-Pyrrolidine can improve the salt tolerance of microorganisms in microbial fuel cells, thereby enhancing the electricity output . Furthermore, 1-Boc-Pyrrolidine has also been applied in the production of biodiesel .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

未来方向

Pyrrolidine compounds, including 1-Boc-Pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future direction of 1-Boc-Pyrrolidine is likely to continue in the design of new pyrrolidine compounds with different biological profiles .

生化分析

Biochemical Properties

1-Boc-Pyrrolidine plays a significant role in biochemical reactions, particularly in the synthesis of diastereomers and other complex molecules. It is commonly used as a building block in the preparation of 2-aryl-N-Boc-pyrrolidines, scalemic 2-pyrrolidinylcuprates, and 2-alkenyl-N-Boc-pyrrolidines . The compound undergoes α’-lithiations and electrophilic substitution reactions, which are crucial for the formation of these derivatives.

In terms of interactions, 1-Boc-Pyrrolidine is known to undergo α-arylation in the presence of a palladium catalyst with high enantioselectivity . This reaction is facilitated by the reactivity of 1-Boc-Pyrrolidine towards C-H insertion, which is significantly higher than that of cyclohexane . The compound’s interactions with enzymes, proteins, and other biomolecules are primarily related to its role as a synthetic intermediate rather than a direct biochemical agent.

Cellular Effects

The effects of 1-Boc-Pyrrolidine on various types of cells and cellular processes are not extensively documented, as its primary use is in chemical synthesis rather than direct biological applications. As a derivative of pyrrolidine, it may exhibit some biological activities similar to other pyrrolidine alkaloids. Pyrrolidine alkaloids are known to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities . These effects are mediated through interactions with cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-Boc-Pyrrolidine involves its role as a synthetic intermediate. The compound exerts its effects at the molecular level through binding interactions with catalysts and reagents used in organic synthesis. For example, in the α-arylation reaction, 1-Boc-Pyrrolidine interacts with a palladium catalyst to form a complex that facilitates the insertion of an aryl group into the pyrrolidine ring . This process involves the deprotonation of 1-Boc-Pyrrolidine, transmetalation with zinc chloride, and subsequent coupling with an aryl halide .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 1-Boc-Pyrrolidine are important considerations. The compound is typically stored in a dark, sealed container at room temperature to maintain its stability Over time, exposure to light, moisture, and air can lead to the degradation of 1-Boc-Pyrrolidine, affecting its reactivity and efficacy in synthetic reactions

Dosage Effects in Animal Models

The effects of 1-Boc-Pyrrolidine at different dosages in animal models have not been extensively studied. As a derivative of pyrrolidine, it may exhibit dose-dependent effects similar to other pyrrolidine alkaloids. High doses of pyrrolidine alkaloids have been associated with toxic effects, including renal injuries and neurotoxicity

Metabolic Pathways

The metabolic pathways involving 1-Boc-Pyrrolidine are not well-characterized, as the compound is primarily used as a synthetic intermediate. It is likely that 1-Boc-Pyrrolidine undergoes metabolic transformations similar to other pyrrolidine derivatives. These transformations may involve interactions with enzymes such as cytochrome P450s, which play a key role in the metabolism of nitrogen-containing heterocycles

Transport and Distribution

The transport and distribution of 1-Boc-Pyrrolidine within cells and tissues are not well-documented. As a synthetic intermediate, its primary interactions are with chemical reagents and catalysts rather than biological transporters or binding proteins. It is possible that 1-Boc-Pyrrolidine may exhibit some degree of cellular uptake and distribution, similar to other small organic molecules

Subcellular Localization

The subcellular localization of 1-Boc-Pyrrolidine has not been extensively studied. As a synthetic intermediate, its primary function is in chemical reactions rather than direct biological applications. It is possible that 1-Boc-Pyrrolidine may localize to specific cellular compartments if it were to be used in biological studies. Targeting signals or post-translational modifications may play a role in directing the compound to specific organelles or compartments within the cell

准备方法

1-Boc-Pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields 1-Boc-Pyrrolidine as a product.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield.

化学反应分析

1-Boc-Pyrrolidine undergoes various chemical reactions, making it a versatile intermediate in organic synthesis. Some of the key reactions include:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.

    Arylation Reactions: In the presence of a palladium catalyst, 1-Boc-Pyrrolidine can undergo α-arylation, forming 2-aryl-1-Boc-pyrrolidines.

    C-H Insertion Reactions: The reactivity of 1-Boc-Pyrrolidine towards C-H insertion reactions is significantly higher than that of cyclohexane, making it useful in various synthetic applications.

Common reagents used in these reactions include palladium catalysts, acids for deprotection, and various aryl halides for arylation reactions. The major products formed depend on the specific reaction conditions and reagents used.

相似化合物的比较

1-Boc-Pyrrolidine is unique due to its stability and ease of removal of the Boc group. Similar compounds include:

    1-Boc-Piperidine: Another Boc-protected nitrogen heterocycle, but with a six-membered ring.

    1-Boc-Aziridine: A Boc-protected three-membered nitrogen heterocycle.

    1-Boc-Pyrrole: A Boc-protected aromatic nitrogen heterocycle.

Compared to these compounds, 1-Boc-Pyrrolidine offers a balance of stability and reactivity, making it a preferred choice in many synthetic applications.

属性

IUPAC Name

tert-butyl pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQZERIRKRYGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349184
Record name 1-Boc-Pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86953-79-9
Record name 1,1-Dimethylethyl 1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86953-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-Pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(4-aminophenylazo)-phenylamine (3.02 g) and pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (7.00 g) were dissolved in DCM (90 mL), and 1-ethoxycarbonyl-1,2-dihydroquinoline (8.45 g) was added. The reaction mixture was stirred at ambient temperature for 19 hours and evaporated under vacuum. Oil was dissolved in ethyl acetate, forming a precipitate, which was collected by vacuum filtration and dried under vacuum, giving 2-(4-{4-[(1-carboxylic acid tert-butyl ester-pyrrolidine-2-carbonyl)-amino]-phenylazo}-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (9.28 g) as a brown solid.
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (1.03 g, 7 mmol) was added to absolution of N-BOC-D-Proline (1.51 g, 7 mmol) in methylene chloride (12 ml) and the reaction mixture was stirred at room temperature. After 0.5 h, 3,4-dichlorobenzylpiperazine (1.32 g, 5.4 mmol) [prepared as described in Example 1] was added and the stirring was continued for 16 h. The reaction mixture was then quenched with water, basified with saturated sodium bicarbonate solution and extracted with ethyl acetate. The ethyl acetate layer was separated and washed with brine, dried over magnesium sulfate and concentrated. Flash chromatography with 30% acetone in dichloromethane as the eluant gave 2(R)-[4-(3,4-dichlorobenzyl)piperazin-1-ylcarbonyl]}-N-(tert-butoxycarbonyl)pyrrolidine (1.2 g) as an oil.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of (2S)-2-(((carboxy)methoxy)methyl)-pyrrolidin-1-carboxylic acid tert-butylester (1.2 g, 4.5 mmol) in dichloromethane (20 ml) were added 1-hydroxy-7-azabenzotriazole (612 mg, 4.5 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (950 mg, 4.95 mmol) and the mixture was stirred for 30 min. (2R)-N-Methyl-2-methylamino-N-((1R)-1-(methylcarbamoyl)-2-phenylethyl)-3-(2-naphthyl)propionamide (605 mg, 1.5 mmol) in dichloromethane (10 mL) was added followed by diisopropylethylamine (0.33 ml, 2.0 mmol) and the mixture was stirred for 2 hours at room temperature. The mixture was washed with water (10 ml), aqueous sodium bicarbonate (10 ml), water (2×10 ml), brine (10 ml), dried over magnesium sulfate and concentrated in vacuo. The crude product was chromatographed on silica (40 g) with ethyl acetate/heptane 4:1 to give 760 mg of (2S)-2-([N-methyl-N(1R)-1-(N-methyl-N-[(1R)-1-(methylcarbamoyl)-2-phenylethyl]carbamoyl)-2-(2-naphthyl)ethyl}carbamoyl]methoxymethyl)pyrrolidine-1-carboxylic acid tert-butylester. The obtained product was taken up in 50% trifluoroacetic acid in methylene chloride (5 ml) and stirred for 10 min. Then saturated sodium bicarbonate was added until pH 8 and the phases were separated. The aqueous phase was extracted with dichloromethane (2×10 ml) and the combined organic phases were washed with brine (5 ml), dried over magnesium sulfate and concentrated in vacuo. The product was redissolved in water (30 ml) and acetic acid (2 ml) was added and the mixture was liophilized to give 720 mg of the acetate salt of the title compound as an amorphous powder.
Quantity
612 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
(2R)-N-Methyl-2-methylamino-N-((1R)-1-(methylcarbamoyl)-2-phenylethyl)-3-(2-naphthyl)propionamide
Quantity
605 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.33 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 4-hydroxycinnamic acid (0.407 g, 2.48 mmol) in EtOAc, a solution of diazomethane in Et2O was added until the yellow color persisted. Excess diazomethane was quenched by the addition of AcOH and the reaction mixture was evaporated to dryness. The residue was dissolved in EtOAc and washed with 10% aqueous HCl, saturated NaHCO3 and brine. The organic layer was dried over anhydrous MgSO4 and evaporated to dryness. The residue was purified by flash column chromatography, using a gradient from 10%-20% EtOAc in hexane, to give E-3-(4-hydroxyphenyl)acrylic acid methyl ester as a white solid (0.362 g). To a solution of (R)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester (0.215 g, 1.15 mmol) in THF at 0° C., triphenylphosphine (0.316 g, 1.21 mmol), diisopropyl azodicarboxylate (236 μL, 1.21 mmol) and E-3-(4-hydroxy-phenyl)-acrylic acid methyl ester (0.215 g, 1.21 mmol) were added. The reaction mixture was stirred for 2 h at 0° C., followed by 4 h at room temperature and then the solvent was evaporated in vacuo. The residue was purified by flash column chromatography, using 20%-30% EtOAc in hexane, to give crude (S)-3-[4-(E)-2-methoxycarbonylvinyl)phenoxy]pyrrolidine-1-carboxylic acid tert-butyl ester as a yellow solid.
Quantity
0.215 g
Type
reactant
Reaction Step One
Quantity
0.316 g
Type
reactant
Reaction Step One
Quantity
236 μL
Type
reactant
Reaction Step One
Quantity
0.215 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 2-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester (324 mg, 0.627 mmol), 3-[6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazol-2-yl]-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester (1.1 eq., 304 mg), [1,1′ bis(diphenylphosphino)ferrocene]dichloropalladium(II) (3%, 15 mg), tetrakis(triphenylphosphine)palladium (3%, 22 mg) and potassium carbonate (3.3 eq., 285 mg) in 10 mL DME and 3 mL water was heated to 90° C. under Argon for 3 hours. The reaction mixture was cooled and diluted with ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer was dried (MgSO4), concentrated and purified by flash column chromatography (silica gel, 20 to 100% ethyl acetate/hexane) to give 2-(5-{9,9-Difluoro-7-[2-(2-Boc-2-aza-bicyclo[2.2.1]hept-3-Y0-3H-benzoimidazol-5-yl]-9H-fluoren-2-yl}-1H-imidazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester (361 mg, yield 77%). LCMS-ESI−: calc'd for C43H46F2N6O4: 748.86. Found: 749.2 (M+H+).
Name
2-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-Pyrrolidine
Reactant of Route 2
1-Boc-Pyrrolidine
Reactant of Route 3
1-Boc-Pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-Boc-Pyrrolidine
Reactant of Route 5
1-Boc-Pyrrolidine
Reactant of Route 6
1-Boc-Pyrrolidine
Customer
Q & A

Q1: The research highlights the use of chiral 3-methanesulfonyl-1-Boc-pyrrolidine as a starting material. What is the significance of the "Boc" group in this context?

A1: The "Boc" group, short for tert-butyloxycarbonyl, serves as a protecting group for the nitrogen atom in the pyrrolidine ring []. This is crucial for several reasons:

    Q2: The paper mentions the formation of elimination byproducts alongside the desired 3-aryloxy-pyrrolidines. What strategies were employed to address this challenge?

    A2: The researchers observed that reacting 3-methanesulfonyl-1-Boc-pyrrolidine with sodium phenolates led to both substitution (desired) and elimination (undesired) products []. To circumvent this, they implemented a two-pronged purification approach:

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。